molecular formula C11H14N2O4 B12003553 4,4'-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) CAS No. 21486-41-9

4,4'-Isopropylidenebis(3-methyl-2-isoxazolin-5-one)

Cat. No.: B12003553
CAS No.: 21486-41-9
M. Wt: 238.24 g/mol
InChI Key: YFOREHVJTPMHTM-UHFFFAOYSA-N
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Description

4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) is a chemical compound with the molecular formula C₁₁H₁₄N₂O₄ It is a derivative of isoxazolinone, a five-membered heterocyclic compound containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-isoxazolin-5-one with isopropylidene derivatives. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .

Industrial Production Methods

In industrial settings, the production of 4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-isoxazolin-5-one: A precursor in the synthesis of 4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one).

    Isoxazolin-5-one derivatives: Compounds with similar structural features and chemical properties.

Uniqueness

4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) is unique due to its specific isopropylidene linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

4,4'-Isopropylidenebis(3-methyl-2-isoxazolin-5-one), a compound featuring isoxazoline rings, has garnered attention due to its potential biological activities. Isoxazole and isoxazoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of 4,4'-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) consists of two isoxazoline rings linked by an isopropylidene bridge. This structural configuration is crucial for its biological activity.

1. Anticancer Activity

Research indicates that isoxazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that various isoxazole compounds induce apoptosis in cancer cells through different mechanisms:

  • Induction of Apoptosis : Isoxazole derivatives have been observed to cause cell cycle arrest in the G2/M phase and activate caspase pathways leading to apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Structure-Activity Relationship (SAR) : The presence of methyl or methoxy groups on the isoxazole ring has been correlated with enhanced anticancer activity. Compounds with specific substituents exhibited lower IC50 values against various cancer cell lines, indicating higher potency .
CompoundCell LineIC50 (µM)Mechanism of Action
14MCF-722.47Induces apoptosis via caspase activation
14MDA-MB-23125.87Cell cycle arrest in G2/M phase
19OCVAR-35.0Cytotoxic effects observed

2. Anti-inflammatory Activity

Isoxazole derivatives have also shown anti-inflammatory properties, particularly through selective inhibition of cyclooxygenase (COX) enzymes:

  • Selective COX-2 Inhibition : Some studies reported that certain isoxazole compounds displayed sub-micromolar inhibitory activity against COX-2, making them potential candidates for anti-inflammatory therapies .

3. Antibacterial Activity

The antibacterial properties of isoxazole derivatives are well-documented:

  • In Vitro Efficacy : Compounds have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. For example, one derivative showed a strong affinity for bacterial proteins, outperforming traditional antibiotics .
CompoundBacterial StrainMIC (µg/mL)Comparison to Control
4aE. coli0.031Superior to metronidazole
4dS. aureus0.12Comparable to reference drugs

Case Studies

Several case studies highlight the therapeutic potential of isoxazole derivatives:

  • Cytotoxicity Studies : In a study involving various cancer cell lines, the synthesized isoxazole derivatives exhibited varying degrees of cytotoxicity, with some compounds achieving IC50 values as low as 5 µM against colon cancer cells .
  • Molecular Docking Studies : Molecular docking simulations have confirmed strong interactions between synthesized compounds and target proteins involved in bacterial resistance mechanisms, suggesting a promising avenue for drug development .

Properties

CAS No.

21486-41-9

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

3-methyl-4-[2-(3-methyl-5-oxo-4H-1,2-oxazol-4-yl)propan-2-yl]-4H-1,2-oxazol-5-one

InChI

InChI=1S/C11H14N2O4/c1-5-7(9(14)16-12-5)11(3,4)8-6(2)13-17-10(8)15/h7-8H,1-4H3

InChI Key

YFOREHVJTPMHTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=O)C1C(C)(C)C2C(=NOC2=O)C

Origin of Product

United States

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